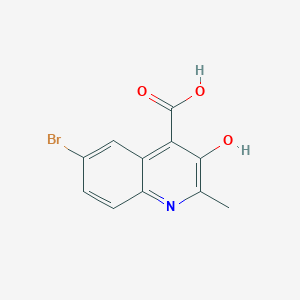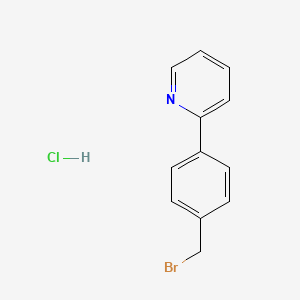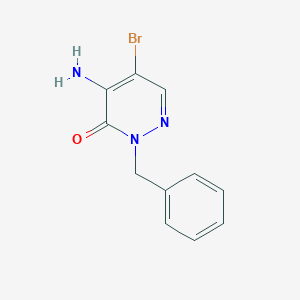![molecular formula C17H14N4O B11841767 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine typically involves the condensation of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine . This intermediate is then subjected to further reactions to form the desired pyrazoloquinazoline structure. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as using ultrasound irradiation or specific catalysts .
Analyse Des Réactions Chimiques
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biological pathways.
Medicine: Due to its anti-inflammatory and anti-cancer properties, it is being investigated for therapeutic applications in treating diseases like cancer and inflammatory disorders
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine can be compared with other similar compounds, such as:
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Pyrazolo[5′,1′2,3]imidazo[1,5-c]quinazolin-6(5H)-ones: Investigated for their affinity against the COVID-19 main protease.
Quinazolinone derivatives: These compounds have shown cytotoxic and antibacterial activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H14N4O |
|---|---|
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)pyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H14N4O/c1-22-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)19-17(18)21(16)20-15/h2-10H,1H3,(H2,18,19) |
Clé InChI |
FVSZXIKQLBKRFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4N=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)


![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)

![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)





